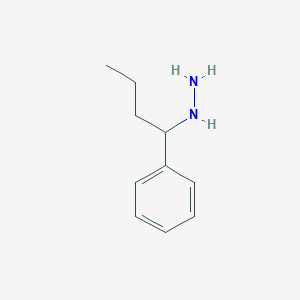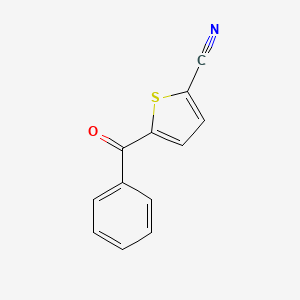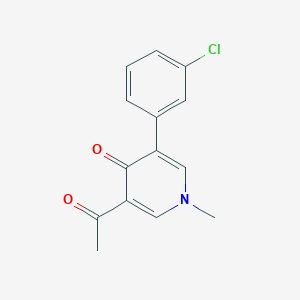![molecular formula C13H10FN3 B8599247 4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile](/img/structure/B8599247.png)
4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of osilodrostat phosphate involves several key steps, including reduction, alkylation, and saponification reactions. The starting material is an imidazole salt, which undergoes these reactions to form the final product . Industrial production methods for osilodrostat phosphate are designed to ensure high purity and yield, with careful control of reaction conditions to optimize the synthesis process .
Chemical Reactions Analysis
Osilodrostat phosphate primarily undergoes inhibition reactions, targeting specific enzymes involved in steroidogenesis. The compound inhibits 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), leading to a decrease in cortisol and aldosterone synthesis . Common reagents used in these reactions include various solvents and catalysts that facilitate the inhibition process. The major products formed from these reactions are reduced levels of cortisol and aldosterone, which are beneficial for patients with Cushing’s disease .
Scientific Research Applications
Osilodrostat phosphate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is primarily used to treat Cushing’s disease by normalizing cortisol levels in patients who cannot undergo pituitary surgery or have not achieved remission post-surgery . Additionally, osilodrostat phosphate has been studied for its potential use in treating other conditions such as solid tumors, hypertension, and heart failure, although development for these indications was discontinued . The compound’s ability to inhibit cortisol synthesis makes it a valuable tool for researchers studying the regulation of steroid hormones and their impact on various physiological processes .
Mechanism of Action
Osilodrostat phosphate exerts its effects by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol biosynthesis . By blocking this enzyme, osilodrostat phosphate reduces the production of cortisol, leading to lower circulating cortisol levels . This inhibition also affects the feedback mechanism involving adrenocorticotropic hormone (ACTH), further regulating cortisol synthesis . The compound also inhibits aldosterone synthase (CYP11B2), impacting aldosterone production and contributing to its therapeutic effects .
Comparison with Similar Compounds
Osilodrostat phosphate is unique in its dual inhibition of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), making it a potent and selective inhibitor of cortisol and aldosterone synthesis . Similar compounds include metyrapone and ketoconazole, which also inhibit cortisol synthesis but with different mechanisms and selectivity profiles . Metyrapone primarily inhibits 11β-hydroxylase, while ketoconazole inhibits multiple enzymes in the steroidogenesis pathway. Osilodrostat phosphate’s specificity and potency make it a valuable therapeutic option for patients with Cushing’s disease .
Properties
Molecular Formula |
C13H10FN3 |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m0/s1 |
InChI Key |
USUZGMWDZDXMDG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC2=CN=CN2[C@@H]1C3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8599176.png)







![9-(2-(1H-Imidazol-1-yl)ethoxy)-3-azaspiro[5.5]undecane](/img/structure/B8599239.png)




